3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine
Description
Properties
IUPAC Name |
1-methoxy-3-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-7(2)11-10(13)8-5-4-6-9(8)12(14-11)15-3/h7H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEWEQDCWGPMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(CCC2)C(=N1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . The solvent of crystallization is often ethanol to produce a high-purity product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action for 3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine
- CAS Registry Number : 2676862-51-2
- Molecular Formula : Likely C₁₂H₁₈N₂O (inferred from structural analogues in and substituent additions).
- Molecular Weight : ~206.29 g/mol (calculated).
- Structural Features : A cyclopenta-fused pyridine core with a methoxy (-OCH₃) group at position 1 and an isopropyl (-CH(CH₃)₂) substituent at position 2.
Physicochemical Properties :
While explicit data (e.g., melting point, solubility) for this compound is unavailable in the provided evidence, its structural analogues suggest:
- Storage : Likely requires protection from light and inert atmosphere, similar to 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine ().
- Hazards: Potential health risks (oral toxicity, skin/eye irritation) based on GHS warnings for related compounds (H302, H315, H319, H335) .
Comparison with Structural Analogues
Core Structure and Substituent Variations
The compound belongs to the 6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine family. Key analogues include:
*Inferred formula; exact data unavailable in evidence.
Physicochemical and Hazard Profiles
Biological Activity
3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound typically involves a cyclocondensation reaction. One effective method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using sodium ethoxide as both reagent and catalyst. The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.280 g/mol |
| CAS Number | 2676862-51-2 |
| IUPAC Name | 1-methoxy-3-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and neurodegenerative diseases. The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes and receptors, influencing cellular signaling pathways.
The compound's biological effects are primarily mediated through its ability to inhibit specific kinases involved in cell signaling. For instance, it has been studied for its potential to inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a crucial role in regulating various cellular processes . This inhibition can lead to significant therapeutic effects in conditions like cancer and neurodegeneration.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound. Here are some notable findings:
- Inhibition of PI5P4Kγ :
- Anticancer Activity :
- Neuroprotective Effects :
Data Tables
The following tables summarize key findings from various studies regarding the biological activity of this compound.
Table 1: Inhibition Potency Against Kinases
| Compound | Kinase Target | (nM) |
|---|---|---|
| Compound Similar to 3-Isopropyl... | PI5P4Kγ | 7.1 |
| Compound Similar to 3-Isopropyl... | PIP5K1C | 230 |
Table 2: Anticancer Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
